4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide
CAS No.: 2549012-05-5
Cat. No.: VC11824596
Molecular Formula: C17H16F3N3O2
Molecular Weight: 351.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549012-05-5 |
|---|---|
| Molecular Formula | C17H16F3N3O2 |
| Molecular Weight | 351.32 g/mol |
| IUPAC Name | 4-[1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
| Standard InChI | InChI=1S/C17H16F3N3O2/c18-17(19,20)14-4-2-1-3-11(14)8-23-9-13(10-23)25-12-5-6-22-15(7-12)16(21)24/h1-7,13H,8-10H2,(H2,21,24) |
| Standard InChI Key | WHPORLCYAHPQFH-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC(=NC=C3)C(=O)N |
| Canonical SMILES | C1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC(=NC=C3)C(=O)N |
Introduction
Molecular Formula and Weight
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Molecular Formula: C17H15F3N3O2
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Molecular Weight: Approximately 351.32 g/mol
Chemical Representation
| Property | Value |
|---|---|
| IUPAC Name | 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide |
| Functional Groups | Pyridine, carboxamide, azetidine, trifluoromethyl |
| CAS Number | Not explicitly available in the provided sources |
Synthesis Pathways
The synthesis of this compound likely involves:
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Formation of the azetidine ring: Azetidines are typically synthesized via cyclization reactions involving amines and alkyl halides.
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Introduction of the trifluoromethyl group: This step can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
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Coupling with pyridine derivatives: Ether formation between the azetidine and pyridine moieties is facilitated by nucleophilic substitution reactions.
The precise synthetic route would depend on the desired stereochemistry and purity requirements.
Pharmaceutical Applications
The structural features of this compound suggest potential applications in medicinal chemistry:
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Trifluoromethyl group: Enhances membrane permeability and metabolic stability, making it suitable for drug development.
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Azetidine ring: Known for its role in enhancing bioactivity and binding affinity to biological targets.
Compounds with similar scaffolds have been explored for:
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Anticancer activity
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Antiviral properties
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Anti-inflammatory effects
Agrochemical Applications
The presence of a trifluoromethyl group also makes it relevant for agrochemical applications, such as:
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Pesticides
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Herbicides
These compounds often exhibit high potency against pests due to their ability to disrupt biological pathways.
In Silico Studies
Computational studies on similar compounds indicate:
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High binding affinity to enzyme targets like kinases or proteases.
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Favorable drug-likeness parameters (e.g., Lipinski's Rule of Five).
Biological Activity
While specific biological data for this compound is unavailable in the provided sources, related compounds demonstrate:
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Antitumor activity through inhibition of cell proliferation.
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Antimicrobial effects against bacterial or fungal pathogens.
Challenges in Development
Despite its promising features, challenges include:
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Synthesis Complexity: Multi-step synthesis increases production costs.
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Toxicity Concerns: The trifluoromethyl group can sometimes lead to off-target effects.
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Patent Restrictions: Similar compounds may be protected by intellectual property laws.
Comparative Analysis with Related Compounds
| Compound Name | Similarity to Target Compound | Potential Application |
|---|---|---|
| 3-[4-(Trifluoromethyl)phenoxy]azetidine HCl | Shares azetidine and trifluoromethyl moieties | Pharmaceutical |
| Pyridine-based carboxamides | Common pharmacophore in drug design | Antiviral/Anticancer |
| Triazolo[4,3-a]pyridines | Similar pyridine-based structure but different functionalization | Antimalarial |
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